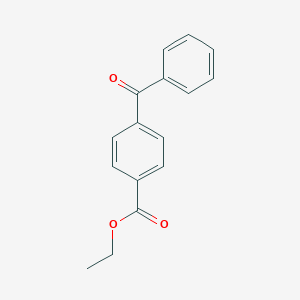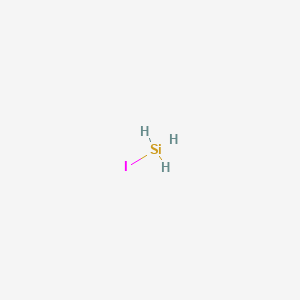
Iodosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodosilane, also known as triiodosilane, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. It is a colorless, volatile liquid that is highly reactive and can be used as a reagent in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Iodosilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a reducing agent in the preparation of metal nanoparticles, and as a precursor for the synthesis of other silicon-containing compounds. It has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of iodosilane is based on its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the reduction of those molecules. This property makes iodosilane useful in a variety of chemical reactions, including the reduction of carbonyl compounds and the synthesis of metal nanoparticles.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of iodosilane. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using iodosilane in lab experiments is its high reactivity. This makes it useful in a variety of chemical reactions and allows for the synthesis of a wide range of compounds. However, iodosilane is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive and can be difficult to obtain.
Direcciones Futuras
There are several potential future directions for research on iodosilane. One area of interest is the development of new synthetic methods for iodosilane that are more efficient and cost-effective. Another area of interest is the use of iodosilane in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for iodosilane to be used in the development of new materials, such as silicon-based polymers and composites.
Conclusion
Iodosilane is a highly reactive and versatile chemical compound that has many potential applications in scientific research. Its unique properties make it useful in a variety of chemical reactions, and it has been used in the synthesis of various pharmaceuticals and agrochemicals. While there is limited research on its biochemical and physiological effects, iodosilane is considered to be relatively safe and has low toxicity. There are several potential future directions for research on iodosilane, including the development of new synthetic methods and the use of iodosilane in the synthesis of new materials and compounds.
Métodos De Síntesis
Iodosilane can be synthesized through a variety of methods, including the reaction of silicon with iodine and hydrogen gas, or through the reaction of silicon with iodine and sodium hydroxide. One of the most common methods of synthesizing iodosilane is through the reaction of silicon with iodine and hydriodic acid. This method results in a high yield of iodosilane and is relatively simple to perform.
Propiedades
Número CAS |
13598-42-0 |
|---|---|
Nombre del producto |
Iodosilane |
Fórmula molecular |
H3ISi |
Peso molecular |
158.013 g/mol |
Nombre IUPAC |
iodosilane |
InChI |
InChI=1S/H3ISi/c1-2/h2H3 |
Clave InChI |
IDIOJRGTRFRIJL-UHFFFAOYSA-N |
SMILES |
[SiH3]I |
SMILES canónico |
[SiH3]I |
Sinónimos |
Iodosilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)


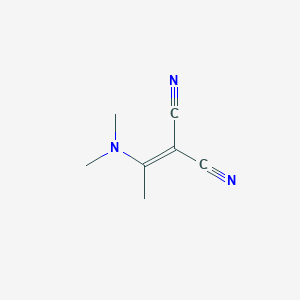
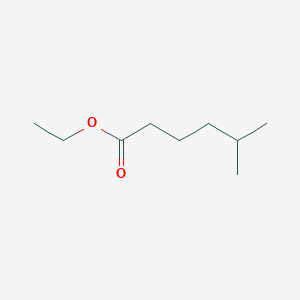
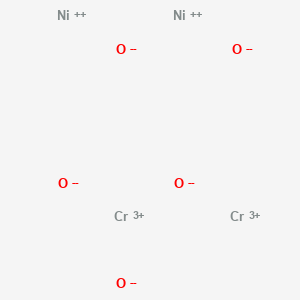

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
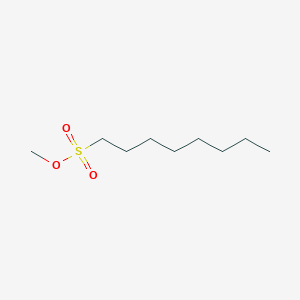
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
